Fa-Gly-Oh

Vue d'ensemble

Description

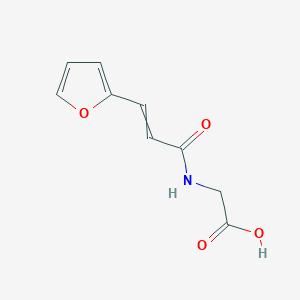

Fa-Gly-Oh, also known as FA-Phe-Gly-Gly-OH, is a peptide compound. Its chemical structure includes the amino acids phenylalanine, glycine, and two glycine residues linked to an acetyl group. The peptide sequence is trans-N-(2-furfurylideneacetyl)glycine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Fa-Gly-Oh can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (fluorenylmethyloxycarbonyl) as a protecting group for the amino acids. The synthesis begins with the attachment of the first amino acid to the resin, followed by the deprotection of the Fmoc group and the coupling of the next amino acid using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluroniumhexafluorophosphate). This cycle is repeated until the desired peptide sequence is obtained .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and consistent production of large quantities of peptides. The use of high-throughput synthesizers and optimized reaction conditions ensures the high purity and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Fa-Gly-Oh undergoes various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues if present.

Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

Substitution: The peptide can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Various reagents can be used depending on the specific substitution reaction desired.

Major Products Formed

Applications De Recherche Scientifique

Fa-Gly-Oh has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of peptide-based materials and nanotechnology

Mécanisme D'action

Fa-Gly-Oh exerts its effects through interactions with specific molecular targets. The peptide can bind to proteins and enzymes, modulating their activity. The mechanism of action often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules. These interactions can alter the conformation and function of the target proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Fa-Gly-Oh can be compared to other peptide compounds such as:

Fmoc-Gly-OH: A simpler peptide with a single glycine residue.

Fmoc-Phe-Gly-OH: A peptide with phenylalanine and glycine residues.

Fmoc-Gly-Gly-OH: A peptide with two glycine residues.

Uniqueness

This compound is unique due to its specific sequence and the presence of the acetyl group, which can influence its chemical properties and biological activity. The combination of phenylalanine and glycine residues provides distinct structural and functional characteristics compared to other peptides .

Activité Biologique

Introduction

Fa-Gly-Oh, a compound linked to folate receptor targeting, has garnered attention for its potential in drug delivery systems, particularly in cancer therapy. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in targeted therapy, and implications for future research.

This compound is part of a drug delivery system that exploits the folate receptor (FR) overexpression in certain cancer cells. The compound is designed to release active therapeutic agents upon internalization by FR-expressing cells. The cleavage of this compound by intracellular enzymes, such as cathepsin B (CTSB), facilitates the release of cytotoxic agents like SN38, a potent derivative of camptothecin.

Key Findings on Mechanism

- Selective Targeting : this compound exhibits selective internalization in FR-positive cancer cells (e.g., SK-Hep-1), enhancing therapeutic efficacy while minimizing effects on normal cells with low FR expression .

- Fluorescence Imaging : Studies using confocal microscopy demonstrated that this compound allows for effective fluorescence imaging of cancer cells, confirming its potential for diagnostic applications .

- Nuclear Localization : Released SN38 from this compound accumulates in the nucleus of cancer cells, indicating effective delivery to the site of action .

Efficacy in Cancer Therapy

The antitumorigenic activity of this compound has been evaluated through various case studies and experimental setups. The following table summarizes the cytotoxic effects observed across different cell lines:

| Cell Line | IC50 (μM) | FR Expression | Notes |

|---|---|---|---|

| SK-Hep-1 | 0.3 | High | Strong cytotoxicity observed |

| HeLa | 0.5 | Moderate | Effective but less than SK-Hep-1 |

| A549 | 1.0 | Low | Minimal response due to low FR |

| 16-HBE | >10 | None | No significant cytotoxicity |

Case Studies

- Case Study 1 - SK-Hep-1 Cells : In vitro studies showed that treatment with this compound led to significant reductions in cell viability, indicating its effectiveness against liver cancer cells with high FR expression .

- Case Study 2 - HeLa Cells : Similar results were obtained with HeLa cells, where this compound demonstrated potent antiproliferative effects, although slightly less effective than in SK-Hep-1 cells .

- Case Study 3 - A549 and 16-HBE Cells : In contrast, A549 and 16-HBE cells exhibited minimal sensitivity to this compound due to low or absent FR expression, highlighting the importance of receptor targeting in therapeutic applications .

Research Findings

Recent research has focused on optimizing the structure and delivery mechanisms of this compound to enhance its therapeutic index. Key findings include:

- Enhanced Stability : Modifications to the linker structure have been shown to improve stability and release kinetics in biological environments.

- Combination Therapies : Studies suggest that combining this compound with other agents may enhance overall efficacy and reduce resistance mechanisms commonly observed in cancer treatments .

Propriétés

IUPAC Name |

2-[3-(furan-2-yl)prop-2-enoylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-8(10-6-9(12)13)4-3-7-2-1-5-14-7/h1-5H,6H2,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVSWKBQMAOKAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276501 | |

| Record name | trans-N-(2-Furfurylideneacetyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124882-74-2 | |

| Record name | trans-N-(2-Furfurylideneacetyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.